6-Tert-butyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound belonging to the triazine family It is characterized by the presence of a tert-butyl group, a methylphenylamino group, and a dihydro-triazinone core
Preparation Methods
The synthesis of 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with 4-methylphenyl isocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common conditions for these reactions include the use of organic solvents (e.g., dichloromethane, toluene) and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in polymer manufacturing
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system and target .
Comparison with Similar Compounds
Similar compounds to 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE include other triazine derivatives, such as:
4-AMINO-6-TERT-BUTYL-3-MERCAPTO-1,2,4-TRIAZIN-5-ONE: This compound has a similar triazine core but with a mercapto group instead of a methylphenylamino group.
2,4,6-TRI-TERT-BUTYLPHENYL: This compound features a similar tert-butyl substitution pattern but lacks the triazine core.
The uniqueness of 6-TERT-BUTYL-3-[(4-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substitution pattern and the presence of both tert-butyl and methylphenylamino groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N4O |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-tert-butyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C14H18N4O/c1-9-5-7-10(8-6-9)15-13-16-12(19)11(17-18-13)14(2,3)4/h5-8H,1-4H3,(H2,15,16,18,19) |
InChI Key |
VBWKCBFOWNBJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Origin of Product |
United States |
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